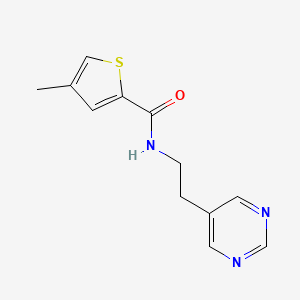

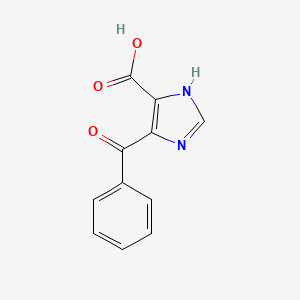

![molecular formula C18H18N4O2S B2437912 N-phenyl-N-(propan-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 898650-91-4](/img/structure/B2437912.png)

N-phenyl-N-(propan-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with structures similar to the one you provided often belong to a class of organic compounds known as heterocyclic compounds . These compounds contain a ring structure that includes atoms of at least two different elements. In this case, the elements are carbon, nitrogen, and sulfur .

Synthesis Analysis

The synthesis of such compounds often involves the formation of the heterocyclic ring through a process known as cyclocondensation . This process involves the reaction of two or more organic compounds to form a larger cyclic compound, with the elimination of a small molecule such as water or ammonia .Molecular Structure Analysis

The molecular structure of these compounds is often complex, with multiple functional groups attached to the heterocyclic ring. These functional groups can include phenyl groups, amide groups, and sulfanyl groups .Chemical Reactions Analysis

The chemical reactions of these compounds can be quite diverse, depending on the specific functional groups present in the molecule. For example, the amide group can participate in hydrolysis reactions, while the sulfanyl group can undergo oxidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can also vary widely. Factors that can influence these properties include the size and shape of the molecule, the specific functional groups present, and the overall charge distribution within the molecule .Scientific Research Applications

Computational and Pharmacological Potential

A study conducted by M. Faheem in 2018 focused on the computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazole novel derivatives. These compounds, including variants similar to the specified chemical structure, were assessed for their toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential. The study highlighted the importance of these derivatives in targeting specific biological pathways, such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), showcasing their versatility in medical research applications (Faheem, 2018).

Antimicrobial and Hemolytic Agents

Another study by A. Rehman et al. (2016) synthesized N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides to evaluate their antimicrobial and hemolytic activities. This research underscores the compound's potential as a scaffold for developing new antimicrobial agents with variable efficacy against different microbial species, highlighting its significance in the fight against microbial resistance (Rehman et al., 2016).

Synthesis and Structural Elucidation for Antimicrobial Screening

The synthesis and structural elucidation of derivatives similar to the specified compound have been explored for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity. B. MahyavanshiJyotindra et al. (2011) detailed the creation of 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide derivatives, focusing on their antimicrobial potential. Such studies are crucial for identifying novel therapeutic agents against a wide array of infectious diseases (MahyavanshiJyotindra et al., 2011).

Glutaminase Inhibitors for Cancer Research

Research by K. Shukla et al. (2012) into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including structures akin to the queried compound, reveals their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). This enzyme plays a critical role in cancer cell metabolism, making these derivatives valuable in developing cancer therapeutics (Shukla et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

The study of heterocyclic compounds is a very active area of research, with potential applications in a wide range of fields, including medicinal chemistry, materials science, and environmental science . Future research will likely continue to explore the synthesis of new heterocyclic compounds, their properties, and their potential applications .

properties

IUPAC Name |

N-phenyl-N-propan-2-yl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-13(2)22(15-8-4-3-5-9-15)16(23)12-25-18-21-20-17(24-18)14-7-6-10-19-11-14/h3-11,13H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXUBQDLVCIQFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(O2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2437832.png)

![5,6,8,9-Tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine;dihydrochloride](/img/structure/B2437833.png)

![(1-(4-Chlorophenyl)cyclopentyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2437835.png)

![N-[1-(2-Methylcyclopropyl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2437836.png)

![[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine;hydrochloride](/img/structure/B2437837.png)

![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid](/img/structure/B2437838.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-phenylacetamide](/img/structure/B2437843.png)

![N-(4-fluorobenzyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2437847.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2437852.png)